(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural components, including a tert-butylphenyl group, an ethoxybenzoyl group, a hydroxy group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the tert-butylphenyl, ethoxybenzoyl, hydroxy, and thiazolyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The thiazolyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-TERT-BUTYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O4S/c1-5-32-19-12-8-17(9-13-19)22(29)20-21(16-6-10-18(11-7-16)26(2,3)4)28(24(31)23(20)30)25-27-14-15-33-25/h6-15,21,29H,5H2,1-4H3/b22-20+ |
InChI Key |
BRWSFDBRXDKDSK-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.